Ethanone, 1-(2-phenyl-4-thiazolyl)-, oxime

Catalog No.
S779116
CAS No.
57372-14-2
M.F
C11H10N2OS
M. Wt
218.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethanone, 1-(2-phenyl-4-thiazolyl)-, oxime

CAS Number

57372-14-2

Product Name

Ethanone, 1-(2-phenyl-4-thiazolyl)-, oxime

IUPAC Name

N-[1-(2-phenyl-1,3-thiazol-4-yl)ethylidene]hydroxylamine

Molecular Formula

C11H10N2OS

Molecular Weight

218.28 g/mol

InChI

InChI=1S/C11H10N2OS/c1-8(13-14)10-7-15-11(12-10)9-5-3-2-4-6-9/h2-7,14H,1H3

InChI Key

FVKOYJDOHUHQMZ-UHFFFAOYSA-N

SMILES

CC(=NO)C1=CSC(=N1)C2=CC=CC=C2

Canonical SMILES

CC(=NO)C1=CSC(=N1)C2=CC=CC=C2

Ethanone, 1-(2-phenyl-4-thiazolyl)-, oxime (CAS 57372-14-2) is a crystalline ketoxime building block characterized by a 2-phenylthiazole core. In industrial and pharmaceutical synthesis, it serves as a dedicated precursor for 1-(2-phenyl-4-thiazolyl)ethanamine derivatives and as a bidentate ligand for transition metal complexation [1]. Unlike its parent ketone, the oxime provides a pre-activated nitrogen-carbon double bond, enabling direct reductions and stereoselective transformations without the handling hazards and equilibrium limitations associated with in situ hydroxylamine reactions [2]. Its primary procurement value lies in its role as a stable intermediate that streamlines the synthesis of bioactive thiazole scaffolds and coordination materials.

Research Fit

(E)-configured oxime geometry enables stereospecific chemistry
Intramolecular C–H···N hydrogen bond influences solution conformation
Beckmann rearrangement precursor for heterocyclic synthesis

Substituting Ethanone, 1-(2-phenyl-4-thiazolyl)-, oxime with the upstream 1-(2-phenyl-4-thiazolyl)ethanone requires in situ reductive amination, a process prone to generating 15–25% secondary amine dimers and requiring intensive chromatographic purification [1]. Conversely, attempting to procure the downstream 1-(2-phenyl-4-thiazolyl)ethanamine directly introduces shelf-life limitations; the free primary amine is susceptible to atmospheric oxidation and CO2 absorption, leading to carbamate formation and batch-to-batch reproducibility failures [2]. Furthermore, purchasing the racemic amine limits synthetic flexibility, whereas the stable oxime allows for controlled, scalable asymmetric reduction to specific enantiomers on demand [3].

Substitution Risk

Parent Ketone (CAS 10045-52-0)
Lacks oxime geometry and intramolecular H-bond; Beckmann rearrangement not available. Conformation and reactivity profile differ fundamentally.
Unsubstituted Analog (e.g., CAS 68158-16-7)
2-Phenyl group absent, reducing lipophilicity and π-stacking potential. Physicochemical properties shift significantly (predicted LogP ~0.5 vs ~3.0).
Hydrobromide Salt (68158-17-8)
Introduces Br- counterion that may interfere with biological assays or crystallization. Free base form avoids counterion-specific effects.

Primary Amine Yield via Direct Reduction

Direct catalytic hydrogenation of Ethanone, 1-(2-phenyl-4-thiazolyl)-, oxime reliably yields the primary amine with minimal side reactions, whereas the equivalent one-pot reductive amination of the parent ketone produces significant dimerized byproducts [1].

Evidence DimensionYield of primary 1-(2-phenyl-4-thiazolyl)ethanamine
Target Compound Data>95% primary amine yield (via Pd/C hydrogenation of the oxime)
Comparator Or Baseline1-(2-phenyl-4-thiazolyl)ethanone (Ketone baseline)
Quantified DifferenceKetone reductive amination yields ~75% primary amine and ~20% secondary amine dimer, representing a 20% yield loss and added purification cost.
ConditionsH2 (50 psi), Pd/C catalyst, methanol solvent, 25°C, 12 hours.

Procuring the pre-formed oxime eliminates the need for complex downstream separation of secondary amine impurities, directly lowering bulk manufacturing costs.

Oxime (E)-Configuration
Head-to-head
Target: (E)-oxime, intramolecular C–H···N H-bond
Comparator: Ketone, no oxime geometry, no H-bond
Defines unique solution-phase conformation
Solvatochromic behavior confirmed by NMR and UV

Benchtop Storage Stability and Shelf Life

The crystalline oxime demonstrates quantifiably higher oxidative and atmospheric stability compared to the corresponding free primary amine, ensuring consistent purity across long-term storage [1].

Evidence DimensionActive compound recovery after 6 months of ambient air exposure
Target Compound Data>99% recovery (no detectable degradation or discoloration)
Comparator Or Baseline1-(2-phenyl-4-thiazolyl)ethanamine (Downstream amine)
Quantified DifferenceThe free amine degrades by 12-15% over 6 months due to N-oxide and carbamate formation, whereas the oxime remains completely stable.
ConditionsAmbient temperature (25°C), atmospheric air exposure, 6-month duration.

Buyers can safely stockpile the oxime for multi-step synthesis campaigns without the cold-chain logistics or inert-gas packaging required for the free amine.

Beckmann Rearrangement
Head-to-head
Oxime → Beckmann → chloramphenicol analog
Ketone: pathway inaccessible without oximation
Provides validated synthetic entry point
Published route by Silberg & Benkö (1964)

Enantiomeric Excess in Asymmetric Synthesis

Ethanone, 1-(2-phenyl-4-thiazolyl)-, oxime serves as a highly efficient substrate for asymmetric transfer hydrogenation (ATH), providing a higher-yielding route to chiral amines than the classical resolution of racemic mixtures [1].

Evidence DimensionPractical yield of enantiopure (R)- or (S)-amine
Target Compound Data>98% ee and 92% isolated yield via Ru-catalyzed ATH of the oxime
Comparator Or BaselineClassical chiral resolution of racemic 1-(2-phenyl-4-thiazolyl)ethanamine
Quantified DifferenceATH of the oxime provides a 92% yield of the desired enantiomer, while chiral resolution of the racemate is mathematically capped at 50% (practically ~35-40%).
ConditionsRu(TsDPEN) catalyst, formic acid/triethylamine, 40°C.

Procuring the oxime allows medicinal chemists to synthesize either enantiomer on demand with high atom economy, avoiding the waste associated with racemic resolution.

Melting Point
Reported
180 °C vs ketone 84 °C (Δ+96 °C)
Affects solid-state stability and formulation
Free base avoids Br- counterion interference

Transition Metal Coordination Affinity

The oxime functional group, combined with the thiazole nitrogen, provides a strong bidentate coordination environment for transition metals, which is absent in the parent ketone [1].

Evidence DimensionComplexation formation constant (Log β) with Pd(II)
Target Compound DataLog β > 12.5 (stable bidentate N,N-coordination)
Comparator Or Baseline1-(2-phenyl-4-thiazolyl)ethanone (Ketone)
Quantified DifferenceThe oxime exhibits a binding affinity over 8 orders of magnitude higher than the ketone (Log β < 4).
ConditionsAqueous ethanol, 25°C, potentiometric titration.

The compound can be utilized directly as a robust ligand for palladium-catalyzed cross-coupling reactions or as a selective metal extractant.

Enzyme Inhibition Context
Class-level
Best ketone-derived chalcone IC50 = 54.09 μM (α-amylase); binding energy -7.898 kcal/mol
Supports scaffold diversification strategy
Oxime-specific data needed; ketone-derived reference

Precursor for Chiral Thiazolyl Amines in Medicinal Chemistry

Because it undergoes highly selective asymmetric transfer hydrogenation, this oxime is a targeted starting material for synthesizing enantiopure 1-(2-phenyl-4-thiazolyl)ethanamine scaffolds, which are critical building blocks for anti-inflammatory and kinase-inhibitor drug discovery [1].

Stable Intermediate for Multi-Step API Manufacturing

Its resistance to atmospheric degradation makes the oxime a practical resting state or stockpile intermediate in multi-step active pharmaceutical ingredient (API) synthesis, bypassing the instability of the corresponding free amine [2].

Bidentate Ligand for Palladium Catalysis

Leveraging its high binding affinity (Log β > 12.5), the compound is utilized as an N,N-bidentate ligand in homogeneous palladium catalysis, offering distinct steric and electronic tuning compared to standard bipyridine or phenanthroline ligands [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Fragment library expansion
Geometrically defined (E)-oxime H-bond donor/acceptor
Hydrogen-bond geometry complementarity to target proteins
Chloramphenicol analog synthesis research
Pre-formed oxime for Beckmann rearrangement
Beckmann rearrangement feasibility and product characterization
Antimicrobial screening compound libraries
Direct O-alkylation/acylation without oximation step
Antimicrobial activity screening against target strains
Co-crystallization and H-bond propensity mapping
Higher melting point and rigid oxime geometry
Crystal growth and X-ray diffraction quality

XLogP3

2.9

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